molecular formula C14H23F3N2O3 B1521111 Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate CAS No. 1185052-17-8

Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate

Cat. No. B1521111
M. Wt: 324.34 g/mol
InChI Key: BYQGXFREFQXVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate is a chemical compound that has attracted significant interest in the scientific community due to its unique properties and potential applications in various fields of research and industry. It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular formula of Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate is C14H23F3N2O3 . Its molecular weight is 324.34 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

Thermolysis and Synthesis of Azepines : The study conducted by Ohba et al. (1986) explored the thermolysis of substituted aryl azides, leading to the formation of substituted azepines, which are structurally related to Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate. This process demonstrates the synthetic pathways and the behavior of azepines under thermolytic conditions, contributing to the understanding of their formation and structural variations Ohba et al., 1986.

Azepane Isomers Analysis : Nakajima et al. (2012) analyzed azepane isomers, including the identification and isolation of new compounds related to azepanes, demonstrating the diverse structural possibilities and the methods used for their analysis and quantification. This research provides a deeper understanding of azepane-related structures and their characterization Nakajima et al., 2012.

Crystallographic Studies : Karthik et al. (2021) conducted extensive structural studies on a compound structurally related to Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate. The study revealed detailed information about the molecular geometry, hydrogen bonding patterns, and intermolecular interactions, enhancing the understanding of the structural characteristics and stability of similar compounds Karthik et al., 2021.

Chemical and Medicinal Applications

Protease Mimics and Mechanism : Bethencourt and Núñez (2008) synthesized compounds structurally related to Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate and investigated their properties as mimics for the serine protease mechanism. The study provided insights into the potential biochemical applications of such structures, especially in mimicking biological processes and enzyme actions Bethencourt & Núñez, 2008.

Protein Kinase Inhibitors Development : Breitenlechner et al. (2004) worked on the structure-based optimization of azepane derivatives as protein kinase B (PKB) inhibitors. The study highlighted the therapeutic potential of azepane derivatives in medicinal chemistry, specifically in designing inhibitors for protein kinases, which are critical in various diseases Breitenlechner et al., 2004.

properties

IUPAC Name

azepan-1-yl(piperidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.C2HF3O2/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14;3-2(4,5)1(6)7/h11,13H,1-10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGXFREFQXVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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